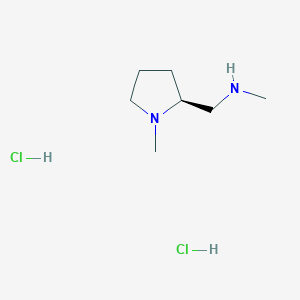
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol. It is a derivative of 1-(1-methylpyrrolidin-2-yl)methanamine, where the nitrogen atom is methylated, and the compound is in the form of a dihydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-methylpyrrolidin-2-ylmethanamine as the starting material.
Methylation Reaction: The nitrogen atom in the pyrrolidinyl ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Acid Addition: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, where the reaction conditions are carefully controlled to ensure high yield and purity.
Purification: The crude product is purified using crystallization techniques to obtain the final product in high purity.
Análisis De Reacciones Químicas
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can be performed to reduce the compound to simpler amines.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitriles.
Reduction Products: Simpler amines.
Substitution Products: Various substituted amines.
Aplicaciones Científicas De Investigación
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to understand the role of similar compounds in biological systems.
Industry: It is used in the chemical industry for the synthesis of various chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, influencing biological processes.
Comparación Con Compuestos Similares
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride: can be compared with other similar compounds, such as:
1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: This compound lacks the N-methyl group present in the target compound.
1-(1-Pyrrolidinylmethyl)cyclopropyl)methanamine dihydrochloride: This compound has a different ring structure compared to the target compound.
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride: This compound has a different amine group and ring structure.
The uniqueness of This compound lies in its specific structural features, which influence its reactivity and biological activity.
Propiedades
IUPAC Name |
N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-3-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJGCIWTAHNSAU-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCN1C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













